molecular formula C10H7NO2 B181648 2-Nitronaphthalene CAS No. 581-89-5

2-Nitronaphthalene

Cat. No.: B181648
CAS No.: 581-89-5
M. Wt: 173.17 g/mol
InChI Key: ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Description

2-Nitronaphthalene is an organic compound with the molecular formula C10H7NO2. It is one of the two isomers of nitronaphthalene, the other being 1-nitronaphthalene. This compound is characterized by the presence of a nitro group (-NO2) attached to the second position of the naphthalene ring. This compound is a yellow crystalline solid that is primarily used in the synthesis of other chemicals and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene can be synthesized through the nitration of naphthalene. this method yields very low amounts of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the nitration of naphthalene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer. The product is then purified through crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

    1-Nitronaphthalene: Another isomer with the nitro group at the first position.

    2-Methyl-1-nitronaphthalene: A derivative with a methyl group in addition to the nitro group.

Comparison: 2-Nitronaphthalene is unique due to its position-specific nitro group, which influences its chemical reactivity and physical properties. Compared to 1-nitronaphthalene, this compound has a higher triplet quantum yield, making it more efficient in photochemical reactions. The presence of the nitro group at the second position also affects its interactions with other molecules, leading to different reaction pathways and products .

Properties

IUPAC Name

2-nitronaphthalene
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InChI

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
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InChI Key

ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID2073198
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Molecular Weight

173.17 g/mol
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Physical Description

2-nitronaphthalene is a yellow crystalline solid. Mp: 76 °C; bp: 315 °C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment., Colorless solid; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS., Colorless solid.
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Boiling Point

304 °C
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble
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Vapor Density

Relative vapor density (air = 1): 5.89
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Vapor Pressure

0.000258 [mmHg], Vapor pressure, kPa at 25 °C: 0.000032
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CAS No.

581-89-5
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Melting Point

174 °F (NIOSH, 2023), 79 °C, 174 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-nitronaphthalene?

A1: this compound has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: The position of the nitro group in this compound significantly impacts its reactivity. [] Unlike 1-nitronaphthalene, the nitro group in the 2-position experiences less steric hindrance, influencing its photochemical behavior and reactions with nucleophiles. [, ]

Q3: How does the presence of oxygen affect the photodegradation of this compound?

A4: While 1-nitronaphthalene's photodegradation is significantly reduced in the presence of oxygen, this compound remains photochemically inert under both aerobic and anaerobic conditions. [] This difference highlights the influence of the nitro group's position on photochemical behavior.

Q4: What are the main products of the reaction between this compound and hydroxyl radicals?

A5: The reaction of this compound with hydroxyl radicals (OH•) primarily produces nitronaphthols, with 2-nitro-1-naphthol being a major product. [, ]

Q5: Can this compound undergo photoreduction?

A6: Yes, under specific conditions with low oxygen concentrations and high polarity, this compound can be photochemically reduced to 2-aminonaphthalene. [] This process has been observed in model systems simulating organic aerosols using glycerol as a surrogate. []

Q6: What are the major sources of this compound in the environment?

A7: this compound is primarily formed through atmospheric reactions of naphthalene with hydroxyl radicals and nitrogen pentoxide (N2O5). [, ] It is also a product of incomplete combustion processes. []

Q7: Is this compound considered a significant environmental pollutant?

A8: While present at lower concentrations than its parent compound, naphthalene, this compound raises concerns due to its mutagenic and carcinogenic potential. [] Its presence in air, water, and soil necessitates further research on its long-term ecological impacts.

Q8: How do diesel particulate filters (DPFs) impact this compound emissions?

A9: Studies on DPFs show a complex relationship with this compound emissions. While high-oxidation DPFs can reduce this compound emissions, low-oxidation DPFs might lead to increased emissions despite their overall effectiveness in filtering particulate matter. []

Q9: What analytical techniques are used to detect and quantify this compound in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) [, , , ] and high-performance liquid chromatography (HPLC) are commonly used to separate and quantify this compound. [] Advanced techniques like GC/MS with negative ion chemical ionization (GC/NICI-MS) enhance sensitivity for trace analysis. []

Q10: How is computational chemistry used to study this compound?

A12: Computational methods like density functional theory (DFT) are valuable tools to predict the structure, reactivity, and spectroscopic properties of this compound. [, ] These calculations provide insights into its electronic structure, energy levels, and potential reaction mechanisms.

Q11: Have structure-activity relationship (SAR) studies been conducted on this compound?

A13: SAR studies have shown that the position of the nitro group on the naphthalene ring significantly influences the compound's mutagenicity and photochemical behavior. [, ] Additionally, the presence and position of other substituents can further modulate these properties.

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